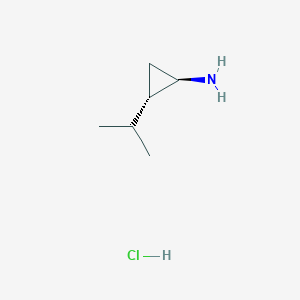

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

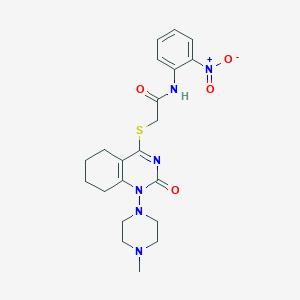

“(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride” is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride” is not available in the sources I have access to.Applications De Recherche Scientifique

1. Plant Growth Regulation and Ethylene Inhibition

Ethylene Action Inhibition

Research on 1-methylcyclopropene (1-MCP), a compound structurally similar to the cyclopropane derivatives, highlights its role in inhibiting ethylene effects across a range of fruits, vegetables, and floriculture crops. This inhibition is crucial for delaying senescence and extending the shelf life of perishable produce. Effective concentrations for ethylene inhibition vary, indicating a delicate balance between concentration, application duration, and temperature. Such findings could suggest potential applications for cyclopropane derivatives in agricultural sciences and food preservation technologies S. Blankenship & J. Dole, 2003.

2. Corrosion Inhibition

Metal Corrosion Inhibition

Carbohydrate polymers, including those with amine functionalities, have been studied for their ability to inhibit metal corrosion. This review indicates the potential of amine and hydroxyl groups (common to the structure ) in chelating metal ions and forming coordinate bonds, which could be protective against corrosion. Such applications are relevant in materials science, specifically in enhancing the longevity and durability of metal substrates in various environmental conditions S. Umoren & U. Eduok, 2016.

3. Biogenic Amine Detection

Detection of Amine-producing Bacteria

The detection and management of biogenic amines in food products are critical for food safety. Molecular methods, including PCR, have been developed to detect bacteria capable of decarboxylating amino acids, a process directly related to biogenic amine production in foods. Understanding the molecular basis and detection strategies for amine production can inform the development of new preservation methods and safety standards in the food industry J. M. Landete et al., 2007.

4. Advanced Materials and Coatings

Chemically Reactive Surfaces for Biomolecule Immobilization

Plasma methods for generating surfaces with reactive amine groups for biomolecule immobilization highlight the importance of surface chemistry in medical and biotechnological applications. Aminated surfaces, through plasma treatments, offer a platform for bio-specific interactions, potentially relevant to the development of biosensors, medical implants, and tissue engineering scaffolds K. Siow et al., 2006.

Propriétés

IUPAC Name |

(1R,2S)-2-propan-2-ylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-4(2)5-3-6(5)7;/h4-6H,3,7H2,1-2H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCRIUWWSSQOBU-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride | |

CAS RN |

1909287-91-7 |

Source

|

| Record name | rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)

![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)

![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)

![6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831137.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2831138.png)